N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it has been proposed that this compound exerts its effects by modulating the activity of certain receptors in the brain and other tissues. This compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has also been shown to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, anticonvulsant, anxiolytic, and anticancer effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. This compound has also been shown to increase the levels of neurotransmitters, such as GABA and serotonin, which are involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. This compound has been shown to exhibit potent and selective effects on certain receptors, making it a valuable tool for studying the function of these receptors. However, this compound has some limitations for lab experiments, including its poor solubility in water and its limited stability in solution.
Future Directions
There are several future directions for the study of N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, including the development of new drugs based on this compound, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. One potential future direction is the development of new drugs for the treatment of pain, inflammation, and neurological disorders based on the structure of this compound. Another potential future direction is the investigation of the role of this compound in the regulation of cancer cell growth and survival. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and disorders.
Scientific Research Applications
N-(4-fluorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. This compound has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to exhibit anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders. In addition, this compound has been found to exhibit anticancer activity, making it a potential candidate for the development of new anticancer drugs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)5-14-12(18)8-16-7-11(6-15-16)17(19)20/h1-4,6-7H,5,8H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLHGOCLMIOTLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=C(C=N2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.